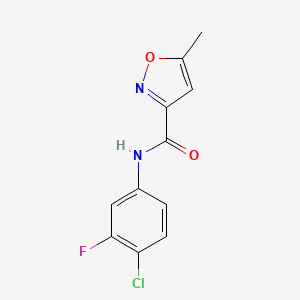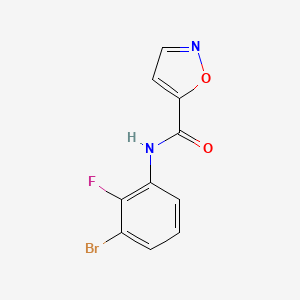![molecular formula C18H24N8 B12241799 6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12241799.png)
6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a piperazine moiety and a purine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents, such as chloroform or dichloromethane, and catalysts like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave irradiation to accelerate the reaction rates and improve yields. The process is carefully monitored using techniques like Thin Layer Chromatography (TLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine include other purine derivatives and pyrimidine-based compounds, such as:
- 5-ethyl-4,6-dimethylpyrimidin-2-yl derivatives
- 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl derivatives
- 2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H24N8 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine |
InChI |
InChI=1S/C18H24N8/c1-5-14-12(2)22-13(3)23-17(14)25-6-8-26(9-7-25)18-15-16(19-10-20-18)21-11-24(15)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
GLACNRKOHNFPBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12241720.png)
![3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B12241727.png)
![9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12241728.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12241732.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B12241734.png)
![5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12241741.png)
![3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B12241744.png)
![2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B12241745.png)
![3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile](/img/structure/B12241747.png)
![N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12241752.png)
![3-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12241760.png)


![2-({2-Benzoyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine](/img/structure/B12241785.png)
